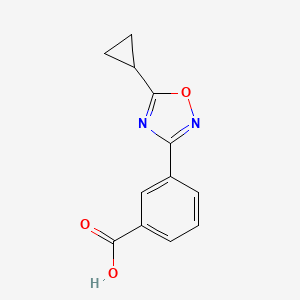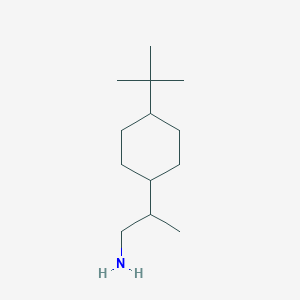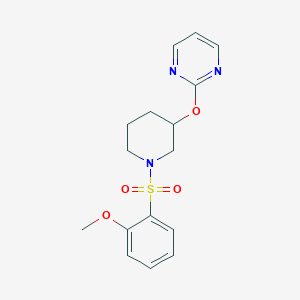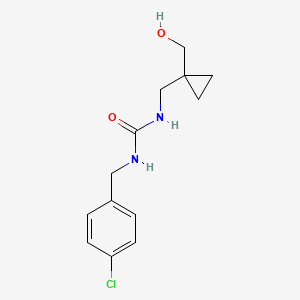
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring, further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopropyl-substituted amidoximes with benzoic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common in large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness: 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs
Propiedades
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-3-1-2-8(6-9)10-13-11(17-14-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINCAUXZQKKNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2784498.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2784499.png)

![3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2784501.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)

![8-[(2-aminoethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2784515.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B2784519.png)
